molecular formula C8H6N4 B13702697 2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile

2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile

Cat. No.: B13702697
M. Wt: 158.16 g/mol
InChI Key: AFGTUKGQVDKMRL-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with acetonitrile in the presence of a catalyst . The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrazine derivatives with additional functional groups .

Scientific Research Applications

2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile stands out due to its unique combination of structural features and functional groups, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

2-methylimidazo[1,2-a]pyrazine-8-carbonitrile

InChI

InChI=1S/C8H6N4/c1-6-5-12-3-2-10-7(4-9)8(12)11-6/h2-3,5H,1H3

InChI Key

AFGTUKGQVDKMRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CN=C(C2=N1)C#N

Origin of Product

United States

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